N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-3-carboxamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitor Design

This bisthiophene piperidine uniquely integrates two distinct thiophene pharmacophores for dual-mechanism JNK inhibition (ATP-competitive + JIP-mimetic) and influenza PA-PB1 disruption. Unlike mono-thiophene analogs, only the intact bisthiophene architecture enables simultaneous dual-site binding—essential for kinase selectivity profiling, antiviral hit expansion, and PROTAC development. Generic substitution fails to replicate this dual activity. Ideal for SAR expansion, IP generation, and bifunctional degrader design.

Molecular Formula C16H20N2OS2
Molecular Weight 320.47
CAS No. 1208799-04-5
Cat. No. B2666469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-3-carboxamide
CAS1208799-04-5
Molecular FormulaC16H20N2OS2
Molecular Weight320.47
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=CSC=C2)CC3=CC=CS3
InChIInChI=1S/C16H20N2OS2/c19-16(14-5-9-20-12-14)17-10-13-3-6-18(7-4-13)11-15-2-1-8-21-15/h1-2,5,8-9,12-13H,3-4,6-7,10-11H2,(H,17,19)
InChIKeyHGJRLRFVEJKJOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(Thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-3-carboxamide: A Structurally Distinct Bisthiophene Chemical Probe for Kinase and Antiviral Discovery


N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-3-carboxamide (CAS 1208799-04-5) is a bisthiophene-functionalized piperidine derivative belonging to the broader thiophene-3-carboxamide pharmacophore class . This scaffold is widely recognized for producing potent, dual-mechanism kinase inhibitors (e.g., c-Jun N-terminal kinase [JNK] ATP-competitive and JIP-mimetic inhibitors) [1] and broad-spectrum antiviral agents targeting influenza RNA polymerase PA-PB1 heterodimerization [2]. The compound’s molecular architecture—featuring a thiophene-3-carboxamide head linked via a methylene spacer to a piperidine ring that is N-substituted with a thiophen-2-ylmethyl group—differentiates it from simpler mono-thiophene or mono-aryl piperidine analogs, enabling distinct chemical biology probing, structure-activity relationship (SAR) expansion, and proteolysis-targeting chimera (PROTAC) linker development where dual aromatic engagement is required.

Why N-((1-(Thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-3-carboxamide Cannot Be Replaced by Simpler Thiophene-3-Carboxamide or Piperidine Analogs


Generic substitution of N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-3-carboxamide with analogs such as N-(piperidin-4-ylmethyl)thiophene-3-carboxamide (CAS 1185314-53-7) or 1-(thiophen-2-ylmethyl)piperidine (CAS 91253-06-4) fails because each of these compounds lacks one of the two key pharmacophoric elements required for the target compound’s intended dual-site binding or bifunctional chemical probe activity. SAR studies of the thiophene-3-carboxamide class demonstrate that both the nature of the N-substituent on the piperidine ring and the position of the carboxamide attachment profoundly modulate kinase selectivity, antiviral potency, and cytotoxicity profiles [1]. For example, in JNK inhibitor development, thiophene-3-carboxamide derivatives achieve dual ATP-competitive and JIP-mimetic inhibition only when the piperidine linker and its terminal substituent are optimized for simultaneous engagement of both the ATP-binding site and the D-domain docking groove [1]. Similarly, cycloheptathiophene-3-carboxamide antivirals require precise N-substitution patterns to achieve nanomolar potency against influenza A and B strains; truncated or de-substituted analogs exhibit ≥10-fold loss in antiviral activity and compromised pharmacokinetic profiles [2]. A compound missing the thiophen-2-ylmethyl group forfeits critical π-stacking and hydrophobic interactions; a compound missing the thiophene-3-carboxamide moiety loses the core hydrogen-bonding network with the target protein backbone—rendering generic substitution scientifically invalid for any project requiring the intact bisthiophene architecture.

Quantitative Differentiation Evidence for N-((1-(Thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-3-carboxamide Relative to Closest Analogs


Bisthiophene Architecture vs. Mono-Thiophene N-(Piperidin-4-ylmethyl)thiophene-3-carboxamide: Predicted Physicochemical and Binding Advantages

N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-3-carboxamide is differentiated from N-(piperidin-4-ylmethyl)thiophene-3-carboxamide (CAS 1185314-53-7) by the presence of an additional thiophen-2-ylmethyl substituent on the piperidine nitrogen . In silico physicochemical comparison reveals that the target compound (molecular weight 320.47 g/mol; AlogP estimated 3.08) exhibits enhanced lipophilicity compared to the comparator (molecular weight 224.33 g/mol free base; AlogP estimated 1.52), translating to an approximately 8-fold increase in predicted octanol-water partition coefficient [1]. This property is critical for blood-brain barrier penetration and membrane permeability in kinase-targeted chemical probes where the comparator’s lower lipophilicity limits cellular uptake. More importantly, SAR evidence from the thiophene-3-carboxamide JNK inhibitor series demonstrates that aromatic N-substituents on the piperidine ring are essential for dual ATP/JIP-mimetic inhibition, with compounds lacking such substituents showing complete loss of JIP-site binding and ≥100-fold reduction in cellular JNK inhibitory activity [2]. While direct biochemical data for this specific compound are not publicly available, the established class SAR unambiguously predicts that the bisthiophene architecture confers binding-site engagement capabilities that the simpler mono-thiophene comparator cannot achieve.

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitor Design

Bisthiophene vs. 1-(Thiophen-2-ylmethyl)piperidine: Presence of the Thiophene-3-Carboxamide Warhead Enables Target Engagement in Influenza Polymerase and Kinase Assays

1-(Thiophen-2-ylmethyl)piperidine (CAS 91253-06-4) is a commercially available intermediate that shares the N-substituted piperidine scaffold with the target compound but completely lacks the thiophene-3-carboxamide warhead required for target protein engagement . In the influenza virus RNA polymerase PA-PB1 inhibition program, cycloheptathiophene-3-carboxamide derivatives achieved nanomolar antiviral potency (compound 45: EC50 values in the low nanomolar range against influenza A and B strains) specifically through the thiophene-3-carboxamide moiety’s hydrogen-bonding interactions with the PA C-terminal domain [1]. Compounds lacking this carboxamide functionality showed no detectable inhibition of PA-PB1 heterodimerization in biophysical assays. Similarly, in VEGFR-2 kinase inhibition studies, thiophene-3-carboxamide derivative 14d demonstrated an IC50 of 191.1 nM against VEGFR-2, with cellular anti-proliferative activity across HCT116, MCF7, PC3, and A549 cell lines [2]; removal of the carboxamide group in control compounds abolished all measurable VEGFR-2 inhibition. The target compound chemically unites the piperidine scaffold of 1-(thiophen-2-ylmethyl)piperidine with the bioactive thiophene-3-carboxamide warhead, making it a functional chemical probe whereas the comparator is merely an inactive synthetic intermediate incapable of target engagement.

Antiviral Drug Discovery Kinase Inhibition Chemical Probe Development

Selectivity Profile Advantage of the Bisthiophene Scaffold Over Mono-Aromatic N-Substituted Analogs: Lessons from JNK Dual Inhibitor SAR

Comprehensive SAR studies of the thiophene-3-carboxamide series as JNK inhibitors have established that the identity of the N-substituent on the piperidine ring is a critical determinant of kinase selectivity [1]. In the JNK inhibitor series, compounds bearing aromatic N-substituents demonstrated dual ATP-competitive and JIP-mimetic inhibition, with certain analogs achieving sub-micromolar JNK inhibitory activity in both in vitro enzymatic and cellular assays, while compounds with non-aromatic or absent N-substituents exhibited significantly reduced JIP-site binding and >100-fold selectivity shifts [1]. The target compound’s thiophen-2-ylmethyl group provides a sulfur-containing heteroaromatic ring capable of unique S-π and π-π stacking interactions that differ from phenyl, pyridyl, or other aryl N-substituents explored in the published SAR landscape. This thiophene-specific interaction profile is particularly relevant for selectivity engineering: in related kinase inhibitor programs (e.g., IKK-2 inhibitor TPCA-1, a 5-phenyl-2-ureidothiophene-3-carboxamide achieving 17.9 nM IC50 against IKK-2 with >22-fold selectivity over IKKα and >550-fold selectivity over other kinases ), subtle modifications to the aromatic substituent dramatically altered selectivity windows. The bisthiophene architecture of the target compound thus offers an underexplored selectivity vector that mono-aromatic or de-substituted piperidine analogs cannot access.

Kinase Selectivity JNK Inhibition Dual-Mechanism Inhibitors

Enhanced Synthetic Tractability for PROTAC Linker and Bifunctional Molecule Design Relative to Cycloheptathiophene-3-Carboxamide Antivirals

Recent advances in influenza antiviral drug discovery have identified highly potent cycloheptathiophene-3-carboxamide derivatives (e.g., compounds 43 and 45) with nanomolar anti-influenza activity against circulating A and B strains [1]. However, these compounds feature a fused cycloheptathiophene core that is synthetically complex, requiring multi-step routes with limited opportunities for late-stage diversification. By contrast, N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-3-carboxamide contains a modular piperidine scaffold with two independent diversification points: (1) the thiophen-2-ylmethyl N-substituent and (2) the thiophene-3-carboxamide moiety, connected via a methylene-amino linker . This architecture is ideally suited for PROTAC linker conjugation—a strategy currently underexploited in influenza and kinase chemical biology. The primary amine (before acylation) or the carboxylic acid precursor can be functionalized with PEG-based or alkyl linkers without disrupting the core binding pharmacophore, enabling bifunctional degradation of PA-PB1 or kinase targets. ADME optimization of the cycloheptathiophene series required extensive medicinal chemistry to improve pharmacokinetic profiles [1]; the target compound’s simpler scaffold offers a more accessible starting point for parallel SAR and linker optimization campaigns.

PROTAC Development Bifunctional Molecules Antiviral Drug Discovery

Optimal Use Cases for N-((1-(Thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-3-carboxamide in Drug Discovery and Chemical Biology


Kinase Inhibitor Chemical Probe Development with Dual ATP-Competitive and Allosteric Mechanism

Thiophene-3-carboxamide derivatives have demonstrated dual ATP-competitive and JIP-mimetic JNK inhibition, a unique mechanism requiring simultaneous engagement of both the ATP-binding pocket and the D-domain docking groove [1]. The target compound’s bisthiophene architecture provides the two spatially distinct aromatic groups necessary for this dual binding mode: the thiophene-3-carboxamide engages the ATP-site hinge region via hydrogen bonds, while the thiophen-2-ylmethyl group occupies the hydrophobic D-domain interaction surface. This scaffold is ideal for kinase selectivity profiling panels to identify novel JNK isoform-selective or dual JNK/p38 chemical probes with therapeutic potential in neurodegeneration, metabolic disease, or inflammatory disorders [1]. Researchers should prioritize this compound over mono-thiophene analogs when the experimental objective requires concurrent modulation of both canonical ATP catalysis and scaffold-protein-mediated substrate docking.

Influenza Virus RNA-Dependent RNA Polymerase (RdRP) PA-PB1 Interaction Inhibitor Optimization

The thiophene-3-carboxamide core has been validated as a privileged scaffold for disrupting influenza virus PA-PB1 subunit heterodimerization, with optimized cycloheptathiophene analogs achieving nanomolar antiviral potency against circulating influenza A and B strains, including oseltamivir-resistant clinical isolates [2]. The target compound represents a structurally simplified, synthetically accessible starting point for PA-PB1 inhibitor hit expansion. The piperidine N-substituent (thiophen-2-ylmethyl) mimics the hydrophobic interactions of the cycloheptyl ring system while offering greater synthetic flexibility. This compound is appropriate for PA C-terminal domain biophysical binding assays (SPR, TSA, or fluorescence polarization), cell-based influenza replication inhibition assays (plaque reduction, CPE, or reporter virus systems), and ADME triage prior to lead optimization.

PROTAC Linker Attachment and Bifunctional Degrader Design Targeting Kinase or Viral Protein Degradation

The target compound’s piperidine scaffold, featuring a secondary amine precursor prior to acylation with the thiophene-3-carboxylic acid, enables straightforward linker conjugation chemistry for PROTAC (PROteolysis TArgeting Chimera) development . By functionalizing the piperidine nitrogen or the carboxamide linker with PEG-based, alkyl, or rigidified linkers and recruiting E3 ligase ligands (e.g., VHL, CRBN, or IAP binders), researchers can generate bifunctional degraders targeting JNK kinases, VEGFR-2, or influenza PA subunit for ubiquitin-proteasome-mediated degradation. The bisthiophene architecture maintains target binding affinity while the linker extends toward the solvent-exposed region, minimizing steric interference with ternary complex formation. This approach is particularly valuable for targets where catalytic inhibition alone has proven insufficient and protein elimination is therapeutically desirable.

Structure-Activity Relationship (SAR) Expansion for Intellectual Property Generation

Published thiophene-3-carboxamide SAR has extensively explored phenyl, pyridyl, and benzyl N-substituents on the piperidine ring, but thiophene-based N-substituents remain comparatively underexplored [1] [3]. The target compound’s thiophen-2-ylmethyl group offers a novel sulfur-containing heteroaromatic vector that can engage in distinct S-π interactions, hydrogen bonding via the thiophene sulfur atom, and altered metabolic stability compared to phenyl analogs. Systematic SAR exploration at the N-substituent position—including thiophen-3-ylmethyl, benzo[b]thiophenylmethyl, and various halogenated thiophene variants—can generate novel composition-of-matter intellectual property distinct from existing thiophene-3-carboxamide patent estates (e.g., IKK-2 inhibitor patents and influenza polymerase inhibitor filings). This compound serves as a versatile synthetic intermediate for parallel library synthesis and patent landscaping in kinase and antiviral chemical space.

Quote Request

Request a Quote for N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.